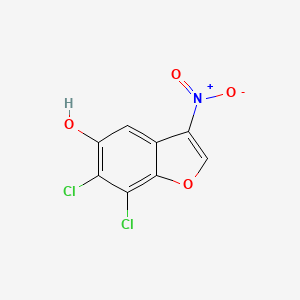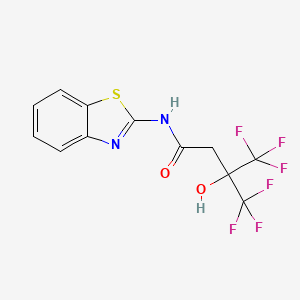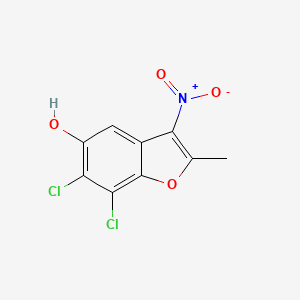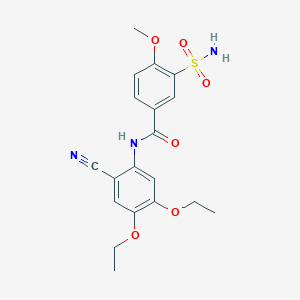
6,7-dichloro-3-nitro-1-benzofuran-5-ol
Overview
Description
6,7-Dichloro-3-nitro-1-benzofuran-5-ol is a chemical compound belonging to the benzofuran family, characterized by its unique structural features and diverse biological activities. Benzofurans are known for their wide range of applications in medicinal chemistry, particularly due to their antimicrobial, antifungal, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-dichloro-3-nitro-1-benzofuran-5-ol typically involves multi-step organic reactions starting from simpler benzofuran derivatives. One common approach is the nitration of 6,7-dichloro-1-benzofuran-5-ol using nitric acid under controlled conditions to introduce the nitro group at the 3-position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reagent concentrations to ensure high yield and purity. Advanced techniques such as continuous flow chemistry can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 6,7-Dichloro-3-nitro-1-benzofuran-5-ol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like tin (II) chloride or iron powder in acidic conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like tin (II) chloride or iron powder in acidic conditions.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Nitric acid, sulfuric acid, and heat.
Reduction: Tin (II) chloride, iron powder, and hydrochloric acid.
Substitution: Nucleophiles such as amines, alcohols, or thiols, and suitable solvents.
Major Products Formed:
Oxidation: Formation of 6,7-dichloro-3-amino-1-benzofuran-5-ol.
Reduction: Formation of 6,7-dichloro-3-amino-1-benzofuran-5-ol.
Substitution: Formation of various substituted benzofurans depending on the nucleophile used.
Scientific Research Applications
6,7-Dichloro-3-nitro-1-benzofuran-5-ol has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its antimicrobial properties make it a candidate for developing new antibiotics. Additionally, its structural similarity to other biologically active compounds allows it to be used as a scaffold for drug discovery.
Mechanism of Action
The mechanism by which 6,7-dichloro-3-nitro-1-benzofuran-5-ol exerts its effects involves interaction with molecular targets such as enzymes or receptors. The nitro group, in particular, plays a crucial role in its biological activity by undergoing reduction to an amine, which can then interact with biological targets.
Comparison with Similar Compounds
1-benzofuran-7-ol
2,3-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one
6-cyclohexyl-1,3-benzothiazol-2-amine
5-iodo-2-nitrobenzoic acid
Properties
IUPAC Name |
6,7-dichloro-3-nitro-1-benzofuran-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2NO4/c9-6-5(12)1-3-4(11(13)14)2-15-8(3)7(6)10/h1-2,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRHORVDEJKASB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=COC2=C(C(=C1O)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(benzylsulfanyl)-2,3-dimethyl-5-phenylthieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one](/img/structure/B3745963.png)
![2-iodo-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B3745973.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-3-iodobenzamide](/img/structure/B3745976.png)
![methyl 4-{[4-[(2,4-difluorophenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B3745984.png)
![N-(2,4-dimethylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B3745986.png)
![4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine](/img/structure/B3745989.png)
![3-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B3745994.png)

![N-[(2-CHLOROPHENYL)METHYL]-2-({5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE](/img/structure/B3746017.png)
![2,4-dichloro-7-nitrodibenzo[b,f]oxepine](/img/structure/B3746031.png)

![4-[(E)-2-CYANO-3-OXO-3-(1-PYRROLIDINYL)-1-PROPENYL]BENZOIC ACID](/img/structure/B3746048.png)
![2,4-DICHLORO-N~1~-(2-CYANO-4,5-DIETHOXYPHENYL)-5-[(4-METHYLPIPERIDINO)SULFONYL]BENZAMIDE](/img/structure/B3746052.png)

